Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate

Catalog No.
S13100031
CAS No.
933453-53-3
M.F
C10H10ClNO2
M. Wt
211.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate

CAS Number

933453-53-3

Product Name

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate

IUPAC Name

methyl 1-(4-chlorophenyl)aziridine-2-carboxylate

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3

InChI Key

LISSBMTZNHZBLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1C2=CC=C(C=C2)Cl

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a compound characterized by its unique aziridine structure, which consists of a three-membered nitrogen-containing ring. This compound features a methyl ester functional group and a chlorophenyl substituent, contributing to its chemical reactivity and potential biological activity. The aziridine ring is known for its strain and reactivity, making such compounds of interest in various fields, including medicinal chemistry.

  • Nucleophilic Ring Opening: The aziridine can react with nucleophiles, leading to the formation of more complex structures. This reaction is often facilitated by the presence of electron-withdrawing groups, such as the carboxylate moiety.
  • Cyclization Reactions: The compound can participate in cyclization reactions, forming larger cyclic structures or fused rings.
  • Functional Group Transformations: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may further react with various nucleophiles or electrophiles.

These reactions are fundamental for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological profiles.

Aziridines, including methyl 1-(4-chlorophenyl)aziridine-2-carboxylate, have been investigated for their biological activities. They are known to exhibit:

  • Antimicrobial Properties: Certain aziridines show efficacy against bacterial and fungal strains.
  • Antitumor Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Enzyme Inhibition: Aziridines can act as inhibitors of specific enzymes, impacting metabolic pathways relevant to disease processes.

The biological activity of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate may vary depending on its specific structural features and the presence of substituents.

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate can be synthesized through several methods:

  • Aziridination of Alkenes: This method involves the reaction of alkenes with azides in the presence of a suitable catalyst or under thermal conditions. The resulting aziridine can be functionalized to introduce the carboxylate group.
  • Cyclization Reactions: Starting from amino acids or other precursors containing both amine and carboxylic acid functionalities, cyclization can yield aziridines directly.
  • Metal-Free Synthesis: Recent advancements have introduced metal-free methods for synthesizing aryl aziridines through thermal reactions involving azides and alkenes, enhancing sustainability in chemical processes .

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting various diseases.
  • Material Science: In the synthesis of polymers or materials with unique properties due to the presence of the aziridine moiety.
  • Agricultural Chemistry: Potential use in developing agrochemicals with specific biological activities against pests or pathogens.

Interaction studies involving methyl 1-(4-chlorophenyl)aziridine-2-carboxylate focus on its binding affinity to biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological effects of the compound on cell lines or isolated enzymes.

Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate shares structural similarities with other aziridine-containing compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 1-(2-chlorophenyl)aziridine-2-carboxylateSimilar aziridine structureDifferent chlorophenyl substitution
N-(1-phenylethyl)aziridine-2-carboxylic acidContains an ethyl group on nitrogenFocused on enantiomeric forms for biological activity
Methyl 1-(4-methylthiophenyl)aziridine-2-carboxylateContains a thiophene ringPotentially different electronic properties

The uniqueness of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate lies in its specific chlorophenyl substitution and the resulting electronic effects that influence its reactivity and biological activity.

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate (CAS: 933453-53-3) belongs to the aziridine carboxylate family. Its molecular formula is C$${10}$$H$${10}$$ClNO$$_2$$, with a molecular weight of 211.647 g/mol. The compound features:

  • A three-membered aziridine ring with bond angles of ~60°, introducing significant angle strain and reactivity.
  • A 4-chlorophenyl group at the N1 position, which enhances electronic asymmetry and influences regioselectivity in reactions.
  • A methyl ester at the C2 position, stabilizing the carboxylate moiety and enabling further functionalization.

The stereochemistry of the aziridine ring is pivotal. The compound exists in two enantiomeric forms: (R)-methyl 1-(4-chlorophenyl)aziridine-2-carboxylate and (S)-methyl 1-(4-chlorophenyl)aziridine-2-carboxylate, distinguished by the configuration at the C2 carbon.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC$${10}$$H$${10}$$ClNO$$_2$$
Molecular Weight211.647 g/mol
CAS Number (R-enantiomer)933453-53-3
CAS Number (S-enantiomer)4916-17-0
Key Functional GroupsAziridine, Ester, Aryl Chloride

Historical Context in Aziridine Chemistry

Aziridines, first synthesized by Siegmund Gabriel in 1888, gained prominence in the mid-20th century due to their role in chemotherapeutics. Nitrogen mustards, derived from aziridinium intermediates, marked early advancements in cancer therapy. Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate emerged as part of efforts to develop chiral aziridines for asymmetric synthesis.

The Blum–Ittah aziridine synthesis (1970s) enabled the conversion of oxiranes to aziridines via azido alcohol intermediates. This method laid the groundwork for synthesizing substituted aziridines, including methyl 1-(4-chlorophenyl)aziridine-2-carboxylate. Later, enzymatic resolutions using Rhodococcus erythropolis AJ270 allowed enantioselective access to S-configured derivatives.

Significance in Asymmetric Synthesis

The compound’s strained ring and chiral centers make it invaluable in asymmetric synthesis:

Stereoselective Ring-Opening Reactions

The aziridine ring undergoes nucleophilic ring-opening with high stereochemical fidelity. For example, biotransformations of racemic 1-arylaziridine-2-carbonitriles using Rhodococcus erythropolis AJ270 yield enantiopure S-aziridine-2-carboxylates (>99% ee).

Diels-Alder Reactions

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate participates in aza-Diels-Alder reactions as a dienophile. Gilchrist demonstrated that 2H-azirine-3-carboxylates derived from this compound form bicyclic aziridines with high regio- and stereoselectivity.

Table 2: Key Applications in Asymmetric Synthesis

Reaction TypeOutcomeReference
Enzymatic ResolutionEnantiopure S-aziridines (99% ee)
Aza-Diels-Alder CycloadditionBicyclic aziridines (70–85% yield)
Nucleophilic Ring-OpeningChiral β-amino alcohols

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

211.0400063 g/mol

Monoisotopic Mass

211.0400063 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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